molecular formula C13H6N6 B14086366 Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine

Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine

Cat. No.: B14086366
M. Wt: 246.23 g/mol
InChI Key: XZBAXVUFFAVXOG-UHFFFAOYSA-N
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Description

Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system that includes acenaphthene, tetrazole, and triazine moieties, making it a versatile scaffold for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine typically involves the cyclization of precursor molecules that contain the necessary functional groups. One common method involves the reaction of acenaphthenequinone with thiosemicarbazide to form acenaphtho[1,2-e][1,2,4]triazine-9(8H)-thione, which is then reacted with azide derivatives to form the tetrazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole or triazine rings, often using halogenated derivatives as starting materials.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while reduction can produce acenaphthene derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups, onto the tetrazole or triazine rings.

Mechanism of Action

The mechanism of action of acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis . By binding to the active site of Bcl-2, the compound can induce programmed cell death in cancer cells. Additionally, its high nitrogen content and thermal stability make it suitable for use in energetic materials, where it can undergo rapid decomposition to release energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine is unique due to its fused ring system, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H6N6

Molecular Weight

246.23 g/mol

IUPAC Name

3,4,5,6,7,9-hexazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,5,7,9,11,13,15(19),16-nonaene

InChI

InChI=1S/C13H6N6/c1-3-7-4-2-6-9-10(7)8(5-1)11-12(9)16-19-13(14-11)15-17-18-19/h1-6H

InChI Key

XZBAXVUFFAVXOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=NN=NN5N=C4C3=CC=C2

Origin of Product

United States

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